2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
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Overview
Description
The compound “2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a chloro-nitrophenyl group, two furan rings, and an oxadiazole ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through cycloaddition or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two furan rings, an oxadiazole ring, and a 2-chloro-4-nitrophenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the presence of the nitro group, the chloro group, and the furan and oxadiazole rings .Scientific Research Applications
Synthesis and Biological Activities
1,3,4-Oxadiazoles, including derivatives similar to 2-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole, have been synthesized and evaluated for their biological activities. These compounds exhibit a range of biological effects, such as antibacterial, antifungal, and anti-tubercular activities. The synthesis methods vary, but typically involve reactions of acylhydrazide with nitro or chloro aroyle chloride, or direct preparation from carboxylic acid and acylhydrazide. Compounds synthesized using these methods have shown significant antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Energetic Materials Development
The combination of 1,3,4-oxadiazole and furazan rings in compounds has been explored for the development of energetic materials. These compounds exhibit good thermal stabilities and acceptable sensitivity values, making them comparable to well-known explosives like RDX. The research indicates that such materials have potential in applications requiring high energy density with relative stability (Tang et al., 2015).
Vasodilator Action of Furoxans
Furoxans, related to 1,3,4-oxadiazoles, have been studied for their vasodilator action, which is mediated by the generation of nitric oxide (NO) following chemical reactions with thiols. This property categorizes furoxans as potential nitrovasodilators, offering insights into their pharmacological applications in conditions requiring vasodilation (Feelisch et al., 1992).
Future Directions
Properties
IUPAC Name |
2-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClN3O5/c17-11-8-9(20(21)22)3-4-10(11)12-5-6-14(24-12)16-19-18-15(25-16)13-2-1-7-23-13/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVUVZBVEVIUPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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